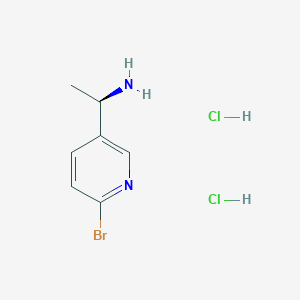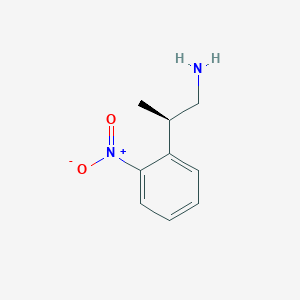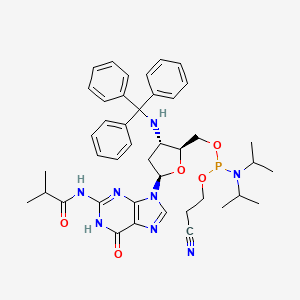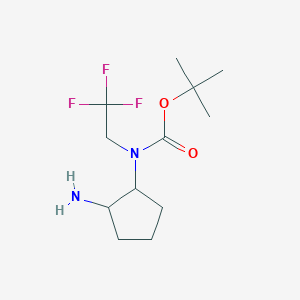![molecular formula C13H10N4O3S B14886463 (2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid is a complex organic compound that features a triazole ring, a thioether linkage, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Thioether Formation: The thioether linkage is introduced by reacting the triazole derivative with a suitable thiol under mild conditions.
Indole Derivative Synthesis: The indole moiety is prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Final Coupling: The final step involves coupling the triazole-thioether intermediate with the indole derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or indole derivatives.
Substitution: Formation of substituted triazole or indole compounds.
Aplicaciones Científicas De Investigación
(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid: shares similarities with other triazole and indole derivatives, such as:
Uniqueness
- The unique combination of the triazole, thioether, and indole moieties in (E)-2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)-2-(2-oxoindolin-3-ylidene)acetic acid provides distinct chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C13H10N4O3S |
|---|---|
Peso molecular |
302.31 g/mol |
Nombre IUPAC |
(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid |
InChI |
InChI=1S/C13H10N4O3S/c1-6-14-13(17-16-6)21-10(12(19)20)9-7-4-2-3-5-8(7)15-11(9)18/h2-5H,1H3,(H,15,18)(H,19,20)(H,14,16,17)/b10-9+ |
Clave InChI |
XPLCDVKIHKHMRQ-MDZDMXLPSA-N |
SMILES isomérico |
CC1=NC(=NN1)S/C(=C/2\C3=CC=CC=C3NC2=O)/C(=O)O |
SMILES canónico |
CC1=NC(=NN1)SC(=C2C3=CC=CC=C3NC2=O)C(=O)O |
Solubilidad |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



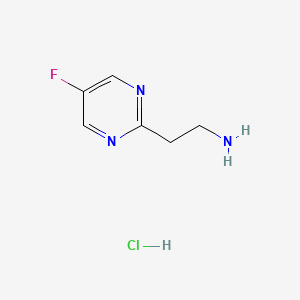
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
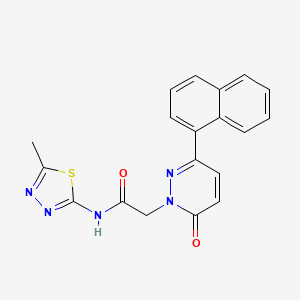
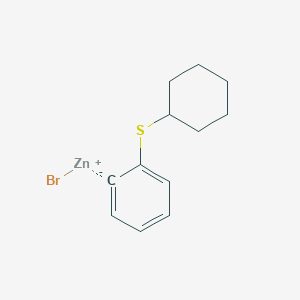
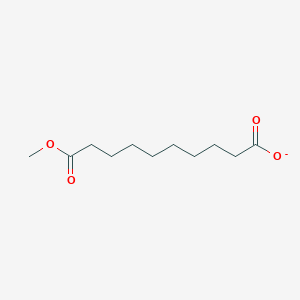
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
